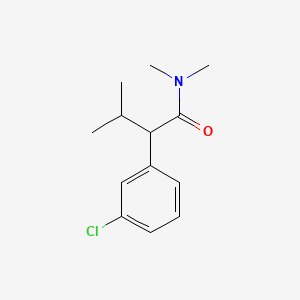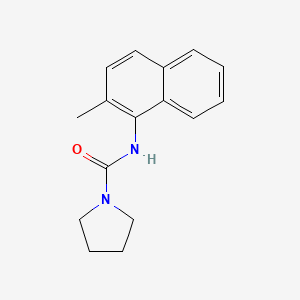
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide, also known as CL-220, is a synthetic compound that has gained attention in the scientific community due to its potential medical applications. CL-220 belongs to the class of compounds known as designer drugs, which are synthetic substances created to mimic the effects of illegal drugs.
Mechanism of Action
The exact mechanism of action of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide is not fully understood, but it is believed to act on the opioid system in the brain. 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide is thought to bind to the mu-opioid receptor, which is involved in the modulation of pain and reward pathways.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide has been shown to produce a range of biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory properties, 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide has been found to produce sedative effects, reduce body temperature, and decrease locomotor activity in mice.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide is that it is relatively easy to synthesize, making it a useful tool for researchers studying the opioid system. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide. One area of interest is the development of more potent and selective analogs of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide and its potential as a treatment for pain and inflammation.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide involves a multi-step process that starts with the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This intermediate is then reacted with N,N,3-trimethylbutanamine to produce 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide.
Scientific Research Applications
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide exhibited potent analgesic effects in mice, suggesting that it may be useful in the treatment of pain. Another study showed that 2-(3-chlorophenyl)-N,N,3-trimethylbutanamide was effective in reducing inflammation in rats, indicating that it may have potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)12(13(16)15(3)4)10-6-5-7-11(14)8-10/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTDHIQTLXWOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N,N,3-trimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)


![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)

![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)

